molecular formula C15H14INO B14961372 N-(4-Iodo-2-methylphenyl)-2-phenylacetamide

N-(4-Iodo-2-methylphenyl)-2-phenylacetamide

Cat. No.: B14961372
M. Wt: 351.18 g/mol
InChI Key: BPGRQZDEXXUYTK-UHFFFAOYSA-N
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Description

N-(4-Iodo-2-methylphenyl)-2-phenylacetamide is a chemical compound with the molecular formula C15H14INO It is known for its unique structure, which includes an iodine atom attached to a methylphenyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodo-2-methylphenyl)-2-phenylacetamide typically involves the reaction of 4-iodo-2-methylaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Iodo-2-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(4-azido-2-methylphenyl)-2-phenylacetamide, while oxidation with potassium permanganate could produce N-(4-iodo-2-methylphenyl)-2-phenylacetic acid.

Scientific Research Applications

N-(4-Iodo-2-methylphenyl)-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Iodo-2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence its binding to biological molecules. Additionally, the phenylacetamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Iodo-2-methylphenyl)-2-phenylacetamide is unique due to the presence of both an iodine atom and a phenylacetamide group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)-2-phenylacetamide

InChI

InChI=1S/C15H14INO/c1-11-9-13(16)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

BPGRQZDEXXUYTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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